

The Role of Macrosphelide A in Fumarate Hydratase Inhibition: A Technical Overview

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Compound of Interest

Compound Name: Macrosphelide A

Cat. No.: B8209462

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Executive Summary

Macrosphelide A (MSPA) is a 16-membered macrocyclic compound originally identified as an inhibitor of cell adhesion.[1][2] Subsequent research has revealed its potential as an anti-cancer agent through the modulation of cancer cell metabolism.[3][4] A key study identified that MSPA's anti-cancer effects stem from its ability to simultaneously inhibit three critical metabolic enzymes: aldolase A (ALDOA), enolase 1 (ENO1), and fumarate hydratase (FH).[3] This multi-targeted approach disrupts both glycolysis and the tricarboxylic acid (TCA) cycle, key pathways in the Warburg effect, a hallmark of cancer metabolism.[3] While MSPA has been shown to directly bind to and reduce the enzymatic activity of FH, a specific IC50 value for this interaction is not yet publicly available.[3] This document provides a comprehensive technical overview of the current understanding of MSPA's role in FH inhibition, including available quantitative data, relevant experimental methodologies, and the downstream signaling consequences.

Introduction to Fumarate Hydratase

Fumarate hydratase (FH) is a crucial enzyme in the TCA cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[5] It exists in both mitochondrial and cytosolic isoforms, encoded by the same gene.[6] Beyond its role in central carbon metabolism, FH is recognized as a tumor suppressor.[5] Germline mutations in the FH gene are associated with Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) syndrome, which predisposes individuals to various tumors.[6] The loss of FH function leads to the accumulation of fumarate,

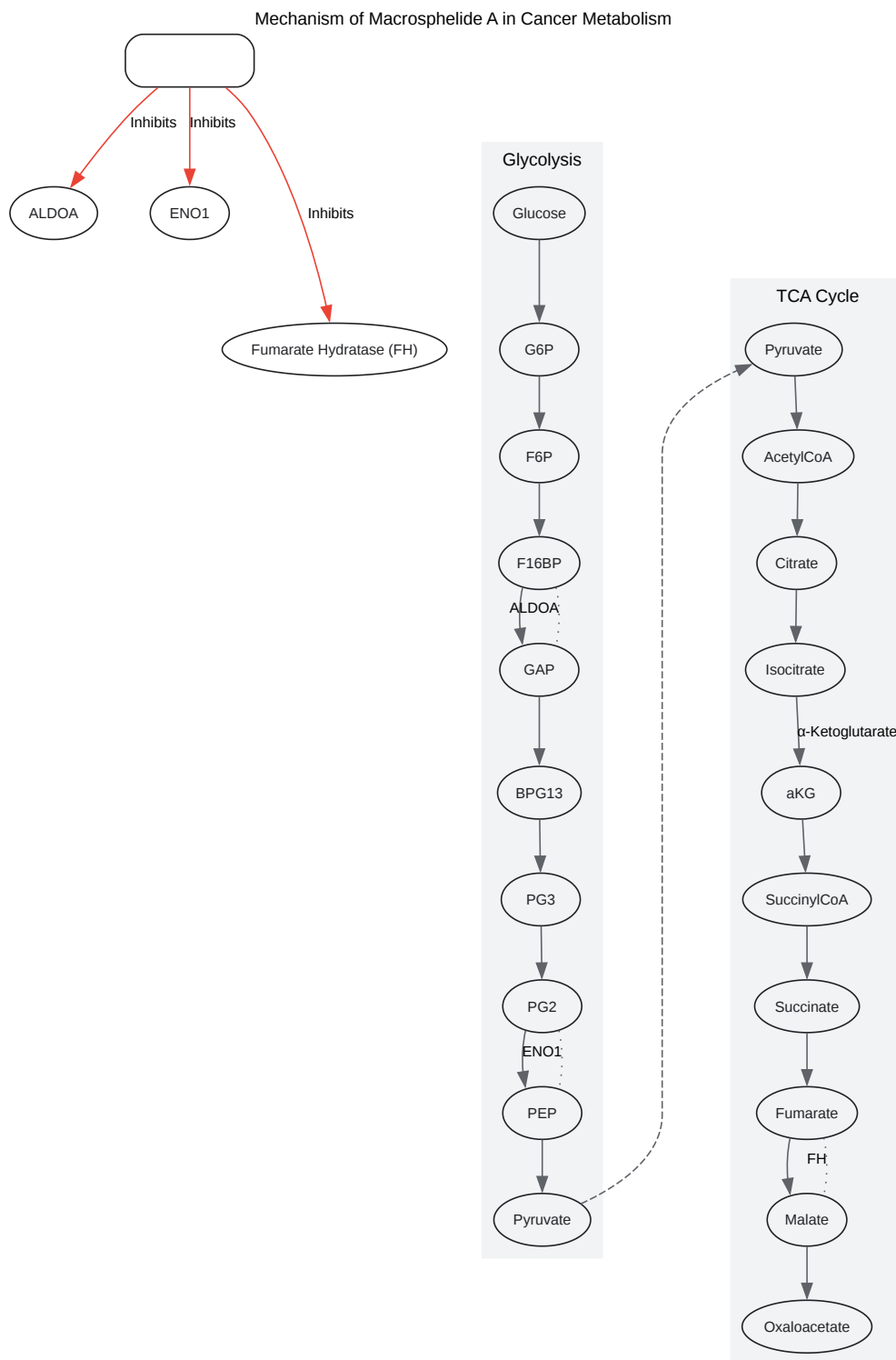
which is now considered an oncometabolite.[7] Elevated fumarate levels can competitively inhibit α -ketoglutarate-dependent dioxygenases, leading to the stabilization of hypoxia-inducible factor (HIF-1 α) and promoting oncogenic pathways.[7]

Macrosphelide A: A Multi-Target Inhibitor of Cancer Metabolism

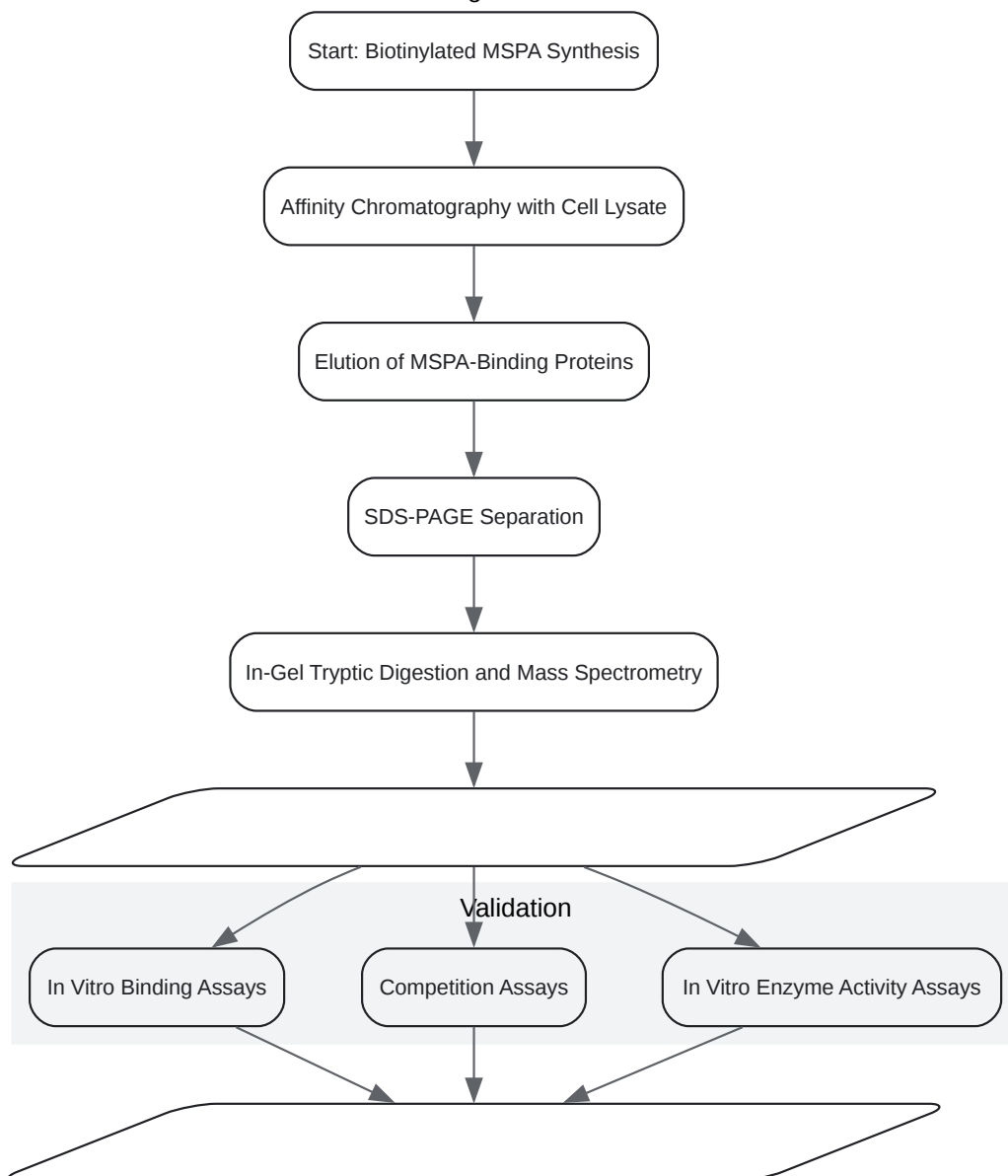
Macrosphelide A's anti-cancer properties are not limited to the inhibition of fumarate hydratase. Research has demonstrated that MSPA simultaneously targets key enzymes in both glycolysis and the TCA cycle, leading to a significant disruption of cancer cell metabolism.[3]

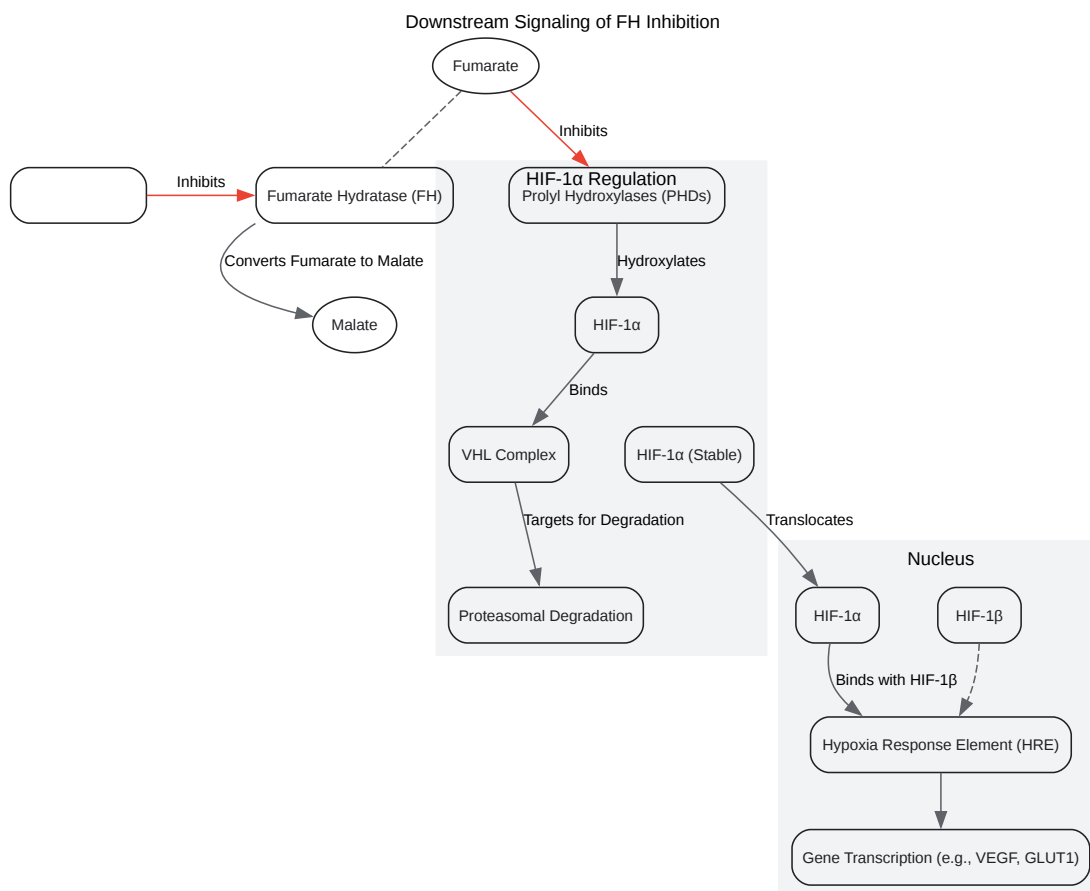
Mechanism of Action

MSPA exerts its anti-cancer effects by directly binding to and inhibiting the enzymatic activities of ALDOA and ENO1 in the glycolytic pathway, and FH in the TCA cycle.[3] This multi-pronged attack on cellular metabolism impairs the proliferation of cancer cells, reduces glucose consumption, and decreases lactate release.[3] The simultaneous inactivation of these pathways is a promising strategy for targeting the Warburg effect, the metabolic reprogramming that is characteristic of many cancer cells.[3]



Workflow for MSPA Target Identification and Validation





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